N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea
Description
N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea is an aromatic organic compound characterized by a central urea (B33335) group (-NH-CO-NH-) flanked by two substituted phenyl rings: a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group. Its fundamental properties are derived from this distinct arrangement.
| Property | Data |
| Molecular Formula | C₁₅H₁₅ClN₂O₃ |
| Molecular Weight | 306.75 g/mol |
| Synonyms | 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea |
| Compound Class | Diarylurea |
Diarylureas are a class of organic compounds defined by a urea core linked to two aryl (aromatic ring) substituents. This structural framework is considered a "privileged structure" in medicinal chemistry because it is a recurring motif in molecules that exhibit a wide range of biological activities. nih.govgoogle.com The diarylurea moiety's significance stems from its ability to form stable hydrogen bonds; the two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. mdpi.com This feature allows diarylurea-based molecules to bind effectively to the active sites of various enzymes and receptors, making them valuable pharmacophores in drug design. nih.gov
The phenylurea scaffold, a core component of this compound, is of great importance in chemical research, particularly in the development of therapeutic agents. The versatility of this scaffold lies in the ability to modify its properties by attaching different chemical groups (substituents) to the phenyl rings. These substitutions can influence the molecule's electronic properties, hydrophobicity, and spatial arrangement, thereby fine-tuning its biological activity. dundee.ac.uknih.gov
Substituted phenylureas have been successfully developed into a variety of clinically used drugs and are extensively studied for their potential as:
Anticancer Agents: Many diarylurea derivatives function as kinase inhibitors, which are crucial in cancer therapy. nih.gov They can target enzymes like RAF kinases, vascular endothelial growth factor receptor 2 (VEGFR-2), and platelet-derived growth factor receptor (PDGF), which are involved in tumor growth and angiogenesis. nih.gov
Antimicrobial and Antiviral Agents: Research has demonstrated that certain diarylurea compounds possess antibacterial, antimalarial, and antiviral properties. google.comnih.gov
Anti-inflammatory Agents: The scaffold is also found in compounds investigated for their anti-inflammatory effects. nih.gov
While specific research on this compound is not extensively documented in publicly available literature, the research domains for this compound can be inferred from studies on its structural analogs. The investigation into this molecule and related compounds primarily falls into medicinal chemistry and materials science.
Key research domains include:
Enzyme Inhibition: The presence of the 2,5-dimethoxyphenyl group is noted in analogs synthesized as potential tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are of interest for cosmetics and treating hyperpigmentation disorders. nih.gov The combination of this moiety with the 4-chlorophenyl group, known for its presence in kinase inhibitors, suggests a potential for dual-activity or novel inhibitory profiles. dundee.ac.uk
Anticancer Research: The N-(4-chlorophenyl)urea fragment is a component of various compounds synthesized and tested for anti-glioma and other anticancer activities, often targeting protein kinases like AKT2. dundee.ac.uknih.gov Therefore, a primary research domain for the title compound is the exploration of its potential as an antiproliferative agent against various cancer cell lines.
Crystal Engineering: The study of the solid-state structure of diarylurea analogs is crucial for understanding their intermolecular interactions, such as hydrogen bonding. nih.govnih.gov This knowledge is vital for designing new materials with specific properties and for understanding how these molecules interact with biological targets. The crystal structures of several analogs, such as N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, have been resolved to detail these interactions. nih.gov
The primary research objective for a molecule like this compound is to synthesize and characterize it, followed by an evaluation of its biological activities based on the known properties of its constituent parts.
The scope of research typically involves:
Chemical Synthesis: Developing an efficient synthesis route. A common method involves the reaction of 4-chloroaniline (B138754) with 2,5-dimethoxyphenyl isocyanate. nih.govnih.gov
Structural Characterization: Confirming the molecular structure using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. While the specific crystal data for the title compound is not readily available, data from close analogs provide insight into the expected molecular geometry and packing. For instance, the crystal structure of an analog containing the 2,5-dimethoxyphenyl urea moiety reveals a nearly planar dimethoxyphenyl group and a complex network of intermolecular hydrogen bonds. nih.govnih.gov
Table 2: Crystal Structure Data for the Analog Compound N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.7551 (18) |
| b (Å) | 6.8095 (6) |
| c (Å) | 12.6881 (12) |
| β (°) ** | 98.930 (3) |
| Volume (ų) ** | 1600.8 (3) |
Biological Screening: Investigating the compound's efficacy in various biological assays. Based on its structural motifs, screening would logically focus on:
Kinase Inhibition Assays: To determine if it can inhibit protein kinases relevant to cancer.
Antiproliferative Assays: To measure its ability to stop the growth of cancer cells in vitro.
Enzyme Inhibition Assays: Testing against enzymes like tyrosinase to explore applications in dermatology or cosmetics.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogs by modifying the substitution patterns on the phenyl rings to understand how these changes affect biological activity. This helps in optimizing the compound for higher potency and selectivity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-7-8-14(21-2)13(9-12)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHSVHKQIBEKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Chlorophenyl N 2,5 Dimethoxyphenyl Urea
Established Synthetic Pathways for Urea (B33335) Derivatives
The construction of the urea linkage in N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea can be achieved through several established methodologies. These routes primarily involve the formation of a reactive intermediate that is subsequently trapped by an amine.
Direct Coupling Reactions of Amines and Isocyanates
The most common and direct method for the synthesis of unsymmetrical diaryl ureas is the nucleophilic addition of an amine to an isocyanate. nih.gov This reaction is typically high-yielding and proceeds under mild conditions. For the synthesis of the target compound, two variations of this approach are possible: the reaction of 4-chloroaniline (B138754) with 2,5-dimethoxyphenyl isocyanate, or the reaction of 2,5-dimethoxyaniline (B66101) with 4-chlorophenyl isocyanate.
A general procedure involves dissolving the amine, for instance, 4-aminophenethyl alcohol, in a suitable solvent like acetonitrile, followed by the addition of the isocyanate, such as 2,5-dimethoxyphenyl isocyanate. nih.gov The reaction is often rapid, completing within 30 minutes at room temperature, and can result in high yields (e.g., 90%). nih.gov The product typically precipitates from the reaction mixture and can be isolated by simple filtration. nih.gov
Table 1: Example of Direct Amine-Isocyanate Coupling for a Structurally Similar Urea
| Amine Reactant | Isocyanate Reactant | Solvent | Reaction Time | Temperature | Yield | Reference |
| 4-aminophenethyl alcohol | 2,5-dimethoxyphenyl isocyanate | Acetonitrile | 30 min | Room Temp. | 90% | nih.gov |
In Situ Isocyanate Generation Approaches
To circumvent the handling of potentially hazardous and moisture-sensitive isocyanates, methods for their in situ generation have been developed. nih.gov A widely used reagent for this purpose is triphosgene (B27547) (bis(trichloromethyl) carbonate), which serves as a safer solid substitute for gaseous phosgene (B1210022). nih.gov
In this approach, an aniline (B41778), such as 4-chloroaniline or 2,5-dimethoxyaniline, is treated with triphosgene in the presence of a base, like triethylamine (B128534) or pyridine, in an inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343). asianpubs.org This generates the corresponding isocyanate intermediate, which is not isolated but is immediately reacted with the second aniline to form the desired unsymmetrical urea. mdpi.com This one-pot procedure is efficient and avoids the need to purify the often-reactive isocyanate intermediate. gaylordchemical.com Yields for the formation of aryl isocyanates using triphosgene can be high, ranging from 85-96% under optimized conditions. The subsequent urea formation typically proceeds over 3-6 hours.
Another method for the in situ generation of isocyanates involves the reaction of an aryl amine with dimethyl sulfoxide (B87167) (DMSO) and trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like DBU and carbon dioxide. gaylordchemical.com This process also avoids the use of phosgene and its derivatives. gaylordchemical.com
Carbamate (B1207046) Intermediate Routes
An alternative pathway to unsymmetrical diaryl ureas involves the use of carbamate intermediates. nih.gov This two-step process begins with the reaction of an aniline with a chloroformate, such as phenyl chloroformate, to form a stable carbamate. For example, 4-chloroaniline can be reacted with phenyl chloroformate in a solvent like chloroform (B151607) with a base such as triethylamine to yield phenyl (4-chlorophenyl)carbamate in high yields (89–92%).
In the second step, the isolated carbamate is reacted with the second amine. The carbamate reacts with 2,5-dimethoxyaniline, typically in a solvent like dichloromethane at ambient temperature, to afford this compound. This nucleophilic displacement reaction generally does not require a catalyst and can provide good yields (70–78%) over a period of 6-8 hours. Isopropenyl carbamates are also effective as they react irreversibly with amines to give high yields of unsymmetrical ureas. acs.org
Optimization of Synthesis for this compound
The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity while minimizing reaction time and by-product formation.
Solvent Effects and Reaction Condition Modulations
The choice of solvent can have a profound impact on the reaction rate and outcome of urea synthesis. For direct amine-isocyanate coupling, solvents like dichloromethane (DCM) and toluene are often preferred due to their inertness and ability to dissolve the reactants. In a study on a similar diaryl urea, a switch from tert-butanol (B103910) to tetrahydrofuran (B95107) (THF) in a palladium-catalyzed coupling reaction led to a marked increase in conversion. researchgate.net
Temperature is another critical parameter. Reactions are often initiated at a lower temperature (0–5 °C) to control the initial exothermic reaction and minimize the formation of side products, followed by gradual warming to room temperature. In some cases, elevated temperatures may be required, but this can also lead to thermal decomposition of the product, potentially forming an isocyanate and leading to byproducts. researchgate.net For instance, lowering the reaction temperature from 85 °C to 60 °C in a palladium-catalyzed urea synthesis prevented decomposition and increased the yield. researchgate.net
Table 2: General Solvent Effects on a Pd-Catalyzed Urea Synthesis
| Solvent | GC Yield (%) | Reference |
| t-BuOH | 50 | researchgate.net |
| THF | 73 | researchgate.net |
| Dioxane | 65 | researchgate.net |
| DME | 25 | researchgate.net |
Catalysis and Reagent Stoichiometry
While many urea syntheses proceed without a catalyst, particularly the direct coupling of amines and isocyanates, certain methodologies benefit from catalysis. For instance, palladium-catalyzed C–N cross-coupling reactions have been developed as a versatile method for preparing unsymmetrical diaryl ureas. researchgate.net These reactions typically employ a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. researchgate.net The choice of ligand can be critical, with biarylphosphine ligands often showing superior results. researchgate.net The base used in these catalytic systems also plays a crucial role, with cesium carbonate (Cs₂CO₃) proving to be highly effective in certain cases. researchgate.net In the synthesis of a similar urea, 4-(dimethylamino)pyridine (DMAP) was used as a catalyst. nih.gov
The stoichiometry of the reactants is a key factor in maximizing the yield of the desired unsymmetrical urea while minimizing the formation of symmetrical urea byproducts. In direct coupling reactions, a 1:1 molar ratio of the amine and isocyanate is theoretically required. However, using a slight excess (e.g., 10%) of the isocyanate can often improve the yield to the range of 75–85%. In the carbamate route, an excess of the base, such as 1.2 equivalents of triethylamine, is commonly used in the formation of the carbamate intermediate.
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of diaryl ureas to minimize environmental impact and enhance safety. These approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity. In the context of this compound synthesis, a microwave-assisted approach would typically involve the reaction of 4-chloroaniline with 2,5-dimethoxyphenyl isocyanate. The use of microwave heating can accelerate the reaction by efficiently transferring energy directly to the reactants, often allowing the synthesis to be completed in minutes rather than hours. This method can also be adapted for solvent-free conditions, further enhancing its green credentials.
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides another alternative energy source for promoting chemical reactions. In the synthesis of diaryl ureas, ultrasound can enhance mass transfer and accelerate the reaction between the amine and isocyanate components. This technique can lead to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of this compound under ultrasonic irradiation would proceed by mixing 4-chloroaniline and 2,5-dimethoxyphenyl isocyanate in a suitable solvent, or even under solvent-free conditions, and exposing the mixture to high-frequency sound waves.
Solvent-Free Synthesis: Conducting reactions without a solvent, or in the solid state, is a key principle of green chemistry as it eliminates solvent waste and simplifies product purification. The synthesis of this compound can potentially be achieved under solvent-free conditions by grinding the solid reactants, 4-chloroaniline and 2,5-dimethoxyphenyl isocyanate, together, possibly with a solid-supported catalyst. This mechanochemical approach can be highly efficient and environmentally friendly.
| Green Chemistry Approach | Typical Reaction Time | Key Advantages |
| Microwave-Assisted | Minutes | Rapid heating, increased yields, potential for solvent-free conditions |
| Ultrasound-Assisted | Minutes to Hours | Enhanced mass transfer, shorter reaction times, milder conditions |
| Solvent-Free | Varies | Eliminates solvent waste, simplified purification, high atom economy |
Strategies for Functionalization and Derivatization
The chemical modification of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Derivatization can be targeted at the phenyl rings or the urea linkage itself.
Further substitution on the two phenyl rings of this compound can be achieved through various electrophilic aromatic substitution reactions. The nature and position of the incoming substituent will be directed by the existing groups on each ring.
On the 4-chlorophenyl ring, the chlorine atom is an ortho-, para-directing deactivator, while the urea nitrogen is an ortho-, para-directing activator. The interplay of these effects will govern the regioselectivity of substitution. Common functional groups that can be introduced include:
Halogenation: Introduction of additional bromine or iodine atoms can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Nitration: Nitration using a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group ortho to the activating urea nitrogen.
Alkylation/Acylation: Friedel-Crafts alkylation or acylation could introduce alkyl or acyl groups onto the more activated 2,5-dimethoxyphenyl ring.
The urea moiety is a key structural feature and its modification can significantly impact the compound's properties.
Thiourea (B124793) Analogs: The oxygen atom of the urea can be replaced with a sulfur atom to yield the corresponding thiourea, N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea. This is typically achieved by reacting 4-chloroaniline with 2,5-dimethoxyphenyl isothiocyanate. Thioureas often exhibit different hydrogen bonding capabilities and biological activities compared to their urea counterparts.
Guanidinium (B1211019) Analogs: The carbonyl group of the urea can be converted into a guanidinium group. This transformation generally involves a multi-step process, potentially starting with the corresponding thiourea, which can be activated with a reagent like a carbodiimide (B86325) and then reacted with an amine. Guanidinium analogs introduce a positive charge and can have significantly different biological properties.
N-Alkylation and N-Acylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or acyl groups. N-alkylation can be achieved by reacting the diaryl urea with an alkyl halide in the presence of a base. N-acylation can be performed using an acyl chloride or anhydride. These modifications can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity.
| Modification | Reagents | Resulting Functional Group |
| Thionation | 2,5-dimethoxyphenyl isothiocyanate | Thiourea |
| Guanidinylation | Carbodiimide, Amine (from thiourea) | Guanidinium |
| N-Alkylation | Alkyl halide, Base | N-Alkyl urea |
| N-Acylation | Acyl chloride/anhydride | N-Acyl urea |
The introduction of chirality into the this compound scaffold can lead to enantiomers with distinct biological activities. This can be achieved by incorporating chiral substituents or by creating a chiral center within the molecule.
One approach to synthesizing chiral analogs is to use a chiral starting material, such as a chiral amine or isocyanate. For example, if a chiral amine is used in the initial urea formation, a chiral diaryl urea will be produced.
Alternatively, asymmetric synthesis methodologies can be employed. The use of chiral catalysts in the urea formation reaction can favor the production of one enantiomer over the other. Chiral organocatalysts, such as chiral thioureas or phosphoric acids, have been shown to be effective in promoting enantioselective reactions. For instance, a chiral catalyst could be used to control the stereochemistry of a reaction that introduces a chiral center onto one of the phenyl rings or an N-alkyl substituent. The development of stereoselective routes to chiral analogs of this compound is an active area of research, driven by the potential for discovering enantiomerically pure compounds with improved therapeutic profiles.
Advanced Spectroscopic and Structural Characterization of N 4 Chlorophenyl N 2,5 Dimethoxyphenyl Urea
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the conformational landscape of a molecule. For N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea, these methods reveal characteristic vibrational modes associated with the urea (B33335) linkage, the substituted aromatic rings, and the methoxy (B1213986) groups.
Identification of Characteristic Functional Group Frequencies
The vibrational spectrum of this compound is dominated by the characteristic bands of the urea moiety. The N-H stretching vibrations are typically observed in the 3200-3400 cm⁻¹ region. researchgate.net The exact position of these bands is sensitive to hydrogen bonding, which is a prominent feature in the solid state of urea derivatives. The C=O stretching vibration, often referred to as the "Amide I" band in urea compounds, is expected to produce a strong absorption in the FT-IR spectrum, typically between 1630 and 1680 cm⁻¹. researchgate.net The "Amide II" band, which arises from a combination of N-H bending and C-N stretching, is anticipated to appear in the 1550-1600 cm⁻¹ region. researchgate.net
The aromatic C-H stretching vibrations from both the 4-chlorophenyl and 2,5-dimethoxyphenyl rings are expected in the 3000-3100 cm⁻¹ range. scielo.org.za The C-Cl stretching vibration of the chlorophenyl group typically appears as a strong band in the lower frequency region of the infrared spectrum. The dimethoxyphenyl group will exhibit characteristic C-O stretching vibrations for the methoxy groups, which are expected to be in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.
Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | ~3300 | ~3300 | N-H stretching |
| ν(C-H)aromatic | ~3050 | ~3050 | Aromatic C-H stretching |
| ν(C=O) (Amide I) | ~1650 | ~1650 | Urea C=O stretching |
| δ(N-H) + ν(C-N) (Amide II) | ~1580 | ~1580 | N-H bending and C-N stretching |
| ν(C=C)aromatic | ~1500, ~1480 | ~1500, ~1480 | Aromatic ring stretching |
| ν(C-O)asymmetric | ~1220 | ~1220 | Asymmetric methoxy C-O stretching |
| ν(C-O)symmetric | ~1040 | ~1040 | Symmetric methoxy C-O stretching |
Conformational Analysis via Vibrational Signatures
N,N'-diaryl ureas can adopt different conformations due to rotation around the C-N bonds. These compounds typically favor a conformation where the two aryl rings are positioned cis to each other. nih.gov This arrangement is often stabilized by intramolecular interactions. The precise frequencies and intensities of the N-H and C=O stretching bands can be influenced by the specific conformation and the extent of intra- and intermolecular hydrogen bonding. In the solid state, strong hydrogen bonds between the N-H and C=O groups of adjacent molecules lead to the formation of linear supramolecular polymers, which can be detected through shifts in their vibrational frequencies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the molecular structure of this compound.
Proton (¹H) NMR for Structural Connectivity
The ¹H NMR spectrum will show distinct signals for the protons on the two aromatic rings, the N-H protons of the urea linkage, and the methoxy groups. The N-H protons are expected to appear as two separate signals in the downfield region (typically δ 8.0-9.5 ppm), and their chemical shift can be sensitive to the solvent and concentration.
The aromatic protons of the 4-chlorophenyl group will likely appear as a pair of doublets (an AA'BB' system) due to the symmetry of the ring. The protons ortho to the urea linkage are expected to be downfield from those ortho to the chlorine atom. For the 2,5-dimethoxyphenyl ring, three distinct aromatic proton signals are anticipated. The proton at C6 (between the urea and a methoxy group) is expected to be a doublet, the proton at C4 (between two methoxy groups) a doublet of doublets, and the proton at C3 a doublet. The two methoxy groups will each produce a singlet, likely with slightly different chemical shifts, in the region of δ 3.7-3.9 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H (chlorophenyl side) | ~8.7 | s | - |
| N-H (dimethoxyphenyl side) | ~8.3 | s | - |
| Ar-H (ortho to NH on chlorophenyl) | ~7.4 | d | ~8.5 |
| Ar-H (ortho to Cl on chlorophenyl) | ~7.2 | d | ~8.5 |
| Ar-H (C6 of dimethoxyphenyl) | ~7.9 | d | ~3.0 |
| Ar-H (C4 of dimethoxyphenyl) | ~6.9 | dd | ~9.0, 3.0 |
| Ar-H (C3 of dimethoxyphenyl) | ~6.8 | d | ~9.0 |
| -OCH₃ | ~3.8 | s | - |
| -OCH₃ | ~3.7 | s | - |
Carbon (¹³C) NMR for Carbon Skeletal Assignment
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the urea group is expected to have the most downfield chemical shift, typically in the range of δ 150-155 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield. The two methoxy groups will have signals in the δ 55-60 ppm range.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Urea) | ~153 |
| Ar-C (C1 of chlorophenyl) | ~138 |
| Ar-C (C4 of chlorophenyl) | ~128 |
| Ar-C (C2/C6 of chlorophenyl) | ~129 |
| Ar-C (C3/C5 of chlorophenyl) | ~121 |
| Ar-C (C1 of dimethoxyphenyl) | ~129 |
| Ar-C (C2 of dimethoxyphenyl) | ~153 |
| Ar-C (C5 of dimethoxyphenyl) | ~142 |
| Ar-C (C3 of dimethoxyphenyl) | ~112 |
| Ar-C (C4 of dimethoxyphenyl) | ~113 |
| Ar-C (C6 of dimethoxyphenyl) | ~108 |
| -OCH₃ | ~56 |
| -OCH₃ | ~55 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Elucidation
Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons on both rings. For example, on the dimethoxyphenyl ring, the proton at C3 would show a correlation to the proton at C4, and the proton at C4 would show correlations to both the C3 and C6 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For instance, the proton signal at ~7.4 ppm would correlate with the carbon signal at ~121 ppm, assigning this to the C3/C5 positions of the chlorophenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key correlations would be expected from the N-H protons to the urea carbonyl carbon and to the aromatic carbons of their respective rings. For example, the N-H proton on the chlorophenyl side would show a correlation to the C=O carbon, as well as to the C1, C2, and C6 carbons of the chlorophenyl ring, thus confirming the connectivity of this part of the molecule. Similarly, correlations from the methoxy protons to their attached aromatic carbons would be observed.
Through the combined application of these advanced spectroscopic methods, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further studies of its chemical and physical properties.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Through high-resolution analysis and fragmentation studies, a definitive structural confirmation can be achieved.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, with the molecular formula C₁₅H₁₅ClN₂O₃, the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated with high accuracy. This experimental verification of the exact mass is the first step in confirming the compound's identity and purity. The presence of the chlorine atom results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl), which further aids in its identification.
| Molecular Formula | Adduct | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|---|
| C₁₅H₁₅ClN₂O₃ | [M+H]⁺ | ³⁵Cl | 307.08495 |
| ³⁷Cl | 309.08200 |
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the parent ion, providing conclusive evidence for its structural arrangement. For N,N'-disubstituted ureas, a characteristic fragmentation pathway involves the cleavage of the C-N bonds of the urea bridge. nih.gov This process typically results in the formation of fragment ions corresponding to the constituent anilines or their respective isocyanates.
For this compound, two primary cleavage pathways are expected:
Cleavage of the bond between the carbonyl carbon and the nitrogen attached to the 4-chlorophenyl ring.
Cleavage of the bond between the carbonyl carbon and the nitrogen attached to the 2,5-dimethoxyphenyl ring.
These cleavages generate specific, diagnostic fragment ions whose m/z values can be predicted and experimentally verified. The identification of these fragments confirms the connectivity of the aryl substituents to the central urea moiety.
| Proposed Fragment Ion | Molecular Formula | Calculated Exact Mass (m/z) | Origin |
|---|---|---|---|
| [2,5-dimethoxyaniline + H]⁺ | C₈H₁₂NO₂⁺ | 154.0863 | Cleavage of C-N bond and proton transfer |
| [4-chloroaniline + H]⁺ | C₆H₇ClN⁺ | 128.0261 | Cleavage of C-N bond and proton transfer |
| [4-chlorophenyl isocyanate + H]⁺ | C₇H₅ClNO⁺ | 154.0054 | Cleavage with charge retention on isocyanate |
Single-Crystal X-ray Diffraction (SCXRD) Studies
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. Analysis of this compound using this technique would reveal detailed information about its molecular shape, bond lengths, bond angles, and the intermolecular forces that govern its crystal packing. While specific SCXRD data for the title compound is not publicly available, analysis of closely related structures provides a strong basis for predicting its solid-state characteristics.
Determination of Molecular Conformation and Geometry
SCXRD analysis would determine the exact conformation of the molecule. Studies on analogous compounds, such as N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, show that the 2,5-dimethoxyphenyl group is typically planar or nearly planar. nih.gov The central urea fragment (N-C(=O)-N) also tends to adopt a planar conformation.
| Parameter | Predicted Value/System (Based on Analogues) | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govnih.gov |
| Space Group | P2₁/c or similar | nih.govnih.gov |
| Dihedral Angle (Aryl-Aryl) | ~40-55° | nih.govnih.gov |
| Planarity of 2,5-dimethoxyphenyl ring | High (r.m.s. deviation ~0.015 Å) | nih.gov |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The urea functional group is a potent director of intermolecular interactions, as it contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor). nih.gov In the crystal lattice of diaryl ureas, the most significant intermolecular interaction is typically a robust N-H···O=C hydrogen bond.
| Interaction Type | Donor | Acceptor | Typical Distance (D···A) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | N-H (urea) | O=C (urea) | ~2.8 - 3.0 Å | Primary interaction defining the crystal packing |
Crystal Packing and Supramolecular Architectures
The powerful and directional nature of the N-H···O hydrogen bonds acts as a "supramolecular synthon," a reliable structural unit that directs the assembly of molecules in the crystal. The repeated formation of these hydrogen bonds leads to well-defined one-dimensional chains.
Despite a comprehensive search for scientific literature, no specific theoretical and computational chemistry studies were found for the compound This compound .
The performed searches aimed to locate data pertaining to Density Functional Theory (DFT) calculations, including geometry optimization, energetic profiles, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping for this exact molecule. Additionally, information was sought regarding its quantum chemical descriptors, such as Fukui functions and chemical hardness and softness.
The search results did not yield any publications containing these specific analyses for this compound. While computational studies on other structurally related urea derivatives are available, the strict requirement to focus solely on the specified compound prevents the inclusion of data from those sources.
Consequently, without any available research findings, it is not possible to provide the detailed, scientifically accurate article as requested under the specified outline. The required data for all sections and subsections of the proposed article—from geometry optimization to reactivity indices—is absent from the available scientific literature based on the conducted searches.
Theoretical and Computational Chemistry of N 4 Chlorophenyl N 2,5 Dimethoxyphenyl Urea
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions within and between molecules. It is based on the electron density and its derivatives. The Reduced Density Gradient (RDG) is a key scalar field used in this analysis, which highlights regions of non-covalent interactions. A plot of the RDG against the electron density signed by the second eigenvalue of the Hessian matrix can distinguish between stabilizing hydrogen bonds, weaker van der Waals interactions, and destabilizing steric clashes.
Characterization of Weak Interactions (e.g., C-H···O, C-H···Cl)
Within the hypothetical structure of N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea, several types of weak intramolecular and intermolecular interactions would be anticipated and could be characterized by NCI and RDG analysis.
C-H···O Interactions: Hydrogen bonds involving a carbon atom as the donor (C-H) and an oxygen atom as the acceptor are expected. Potential interactions could occur between the aromatic C-H groups on both phenyl rings and the oxygen atoms of the urea (B33335) carbonyl group or the methoxy (B1213986) substituents.
C-H···Cl Interactions: Weak hydrogen bonds could also form between aromatic C-H groups and the chlorine atom on the chlorophenyl ring.
The NCI analysis would typically generate 3D isosurfaces color-coded to represent the nature and strength of these interactions. For example, blue or green surfaces would indicate attractive interactions like hydrogen bonds, while red surfaces would signify repulsive steric effects.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule by analyzing the filled and vacant orbitals of the wave function.
Donor-Acceptor Interactions within the Molecular System
NBO analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions. In this molecule, strong donor-acceptor interactions are expected between:
The lone pair orbitals (n) of the nitrogen atoms (donors) and the antibonding π* orbital of the carbonyl group (acceptor).
The lone pair orbitals of the methoxy oxygen atoms (donors) and the antibonding π* orbitals of the dimethoxyphenyl ring (acceptors).
The lone pair orbitals of the chlorine atom (donor) and the antibonding π* orbitals of the chlorophenyl ring (acceptor).
These interactions would be tabulated to show the specific orbitals involved and their corresponding stabilization energies, providing insight into the electronic structure of the molecule.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule.
Conformational Landscape Exploration
An MD simulation of this compound would explore its conformational landscape by simulating its movement in a given environment (e.g., in a vacuum or a solvent) at a specific temperature. The simulation would reveal the different stable and transient conformations the molecule can adopt due to rotations around its single bonds, particularly the C-N bonds of the urea bridge and the C-O bonds of the methoxy groups. Analysis of the simulation trajectory could identify the most populated conformational states and the energy barriers between them, providing a dynamic picture of the molecule's structure.
Detailed Scientific Article on this compound Is Not Possible Due to Lack of Available Research
A thorough investigation into existing scientific literature reveals a significant scarcity of specific research data for the chemical compound This compound . Consequently, the development of a detailed article focusing on the theoretical and computational chemistry of this specific molecule, as outlined by the user's request, cannot be fulfilled at this time.
While the fields of computational chemistry and molecular modeling are active areas of research for diaryl urea derivatives in general—exploring their potential in medicinal chemistry and materials science—the specific compound of interest does not appear to have been the subject of published theoretical investigations. Crafting an article that adheres to the strict requirements of focusing solely on this compound is therefore not feasible without the foundational research data.
Future research may shed light on the specific physicochemical and quantum chemical properties of this compound, which would then enable a detailed analysis as requested. However, based on the currently accessible scientific and academic databases, the information required to construct the specified article is not available.
Biological Activities and Mechanistic Investigations of N 4 Chlorophenyl N 2,5 Dimethoxyphenyl Urea and Analogs Excluding Human Clinical Data
Enzyme Inhibition Studies (In Vitro and In Silico)
Phenylurea compounds have been extensively investigated as inhibitors of various enzymes. The core urea (B33335) structure serves as a scaffold for substitutions on the phenyl rings, which in turn modulates their inhibitory potency and selectivity. The presence of a 4-chlorophenyl group on one side and a 2,5-dimethoxyphenyl group on the other side of the urea bridge in the target compound suggests specific interactions within enzyme active sites.
Inhibition of Photosynthetic Electron Transport in Plants and Algae
A significant number of commercially available herbicides are known to act by disrupting the photosynthetic electron transport (PET) chain in plants. mdpi.comumn.edu Phenylurea derivatives are a prominent class of these herbicides that inhibit Photosystem II (PSII). umn.eduucanr.edu
The primary mode of action for phenylurea herbicides is their interaction with the D1 protein of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. ucanr.edu These herbicides act as competitive inhibitors, displacing the native plastoquinone (B1678516) (PQ) from its binding site, specifically the Qв niche. mdpi.com This binding event effectively blocks the electron flow from the primary quinone acceptor (Qᴀ) to the secondary quinone acceptor (Qв), thereby interrupting the entire photosynthetic electron transport chain. mdpi.com This disruption leads to a halt in CO₂ fixation and the production of ATP and NADPH, which are essential for plant survival. wssa.net The accumulation of reactive oxygen species resulting from the blocked electron transport is a major contributor to the subsequent cellular damage and necrosis observed in treated plants. wssa.net
The inhibitory effect of compounds on Photosystem II can be quantified by measuring their impact on the Hill reaction. The Hill reaction demonstrates the ability of isolated chloroplasts to evolve oxygen in the presence of an artificial electron acceptor. The concentration of an inhibitor required to decrease the rate of the Hill reaction by 50% is known as the IC₅₀ value.
Quantitative structure-activity relationship (QSAR) studies on N'-phenyl-N,N-disubstituted ureas have indicated that the efficiency of PSII electron transfer inhibition is enhanced by 3,4-disubstitution on the phenyl ring. nih.gov Furthermore, the lipophilicity of the N-substituents is necessary for inhibitory activity. nih.gov
Table 1: Photosynthetic Electron Transport (PET) Inhibitory Activity of Selected N-(disubstituted-phenyl) Analogs This table presents data for structurally related compounds to infer the potential activity of N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea.
| Compound | IC₅₀ (µM) for PET Inhibition in Spinach Chloroplasts |
|---|---|
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
| N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
| N-(2-chloro-5-trifluoromethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 13.2 |
Urease Enzyme Inhibition and Modulation of Nickel Import
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). nih.gov It is found in various plants, fungi, and bacteria and is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.gov The inhibition of urease is a therapeutic target for treating infections caused by urease-producing bacteria and also has applications in agriculture to reduce nitrogen loss from urea-based fertilizers. Phenylurea derivatives have emerged as a promising class of urease inhibitors.
The urease inhibitory potential of N,N'-diarylurea derivatives is significantly influenced by the nature and position of substituents on the aryl rings. While direct IC₅₀ values for this compound against urease are not specified in the reviewed literature, studies on analogous compounds provide a basis for comparative analysis.
For instance, a series of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids were synthesized and evaluated for their in vitro urease inhibitory activity, with some compounds exhibiting IC₅₀ values in the range of 12.6 to 20.1 µM, which is more potent than the standard inhibitor thiourea (B124793) (IC₅₀ of 21.0 µM). ekb.eg In another study, thiourea derivatives of dipeptides conjugated with 2,3-dichlorophenyl piperazine (B1678402) showed potent urease inhibition, with one analog being nearly 10-fold more potent than thiourea. core.ac.uk
Table 2: Urease Inhibitory Activity of Selected Phenylurea Analogs and Other Inhibitors This table includes data for structurally related compounds to provide a comparative context for the potential efficacy of this compound.
| Compound Class/Name | Target Urease | IC₅₀ (µM) |
|---|---|---|
| Dihydropyrimidine phthalimide hybrids (most potent) | Jack bean urease | 12.6 ± 0.1 |
| Thiourea (Standard) | Jack bean urease | 21.0 ± 0.1 |
Molecular docking studies have been instrumental in elucidating the binding modes of phenylurea derivatives within the active site of urease. The active site of urease contains a bi-nickel center, which is crucial for its catalytic activity. nih.gov Urease inhibitors often interact with these nickel ions and the surrounding amino acid residues.
In silico studies of various urease inhibitors have shown that the ligands bind within the active site pocket of the enzyme. ekb.eg For dihydropyrimidine phthalimide hybrids, molecular docking revealed that the most active compounds fit well into the active site of the urease enzyme. ekb.eg The binding is stabilized by hydrogen bonding interactions with key amino acid residues such as Ala366. ekb.eg
For phenylurea derivatives, it is proposed that the urea moiety can form hydrogen bonds with residues in the active site, while the phenyl rings engage in hydrophobic and van der Waals interactions. The chloro and methoxy (B1213986) substituents can further enhance these interactions. The chlorine atom can participate in halogen bonding, and the methoxy groups can act as hydrogen bond acceptors. These multiple interactions contribute to the stabilization of the enzyme-inhibitor complex, leading to effective inhibition of urease activity. The specific orientation and interactions of this compound within the urease active site would require dedicated molecular modeling studies for precise determination.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms
While this compound belongs to the diarylurea class of compounds, which has been investigated for FAAH inhibitory activity, specific mechanistic studies on this particular molecule are not extensively available in the current scientific literature. However, the general mechanisms by which related inhibitors interact with FAAH can provide insights into its potential modes of action.
FAAH inhibitors can be broadly categorized based on their interaction with the enzyme: reversible and irreversible. Irreversible inhibitors typically form a covalent bond with a key amino acid residue in the enzyme's active site, leading to permanent inactivation. In contrast, reversible inhibitors bind to the enzyme through non-covalent interactions, and their inhibitory effect can be reversed. nih.gov The development of reversible FAAH inhibitors is an area of active research, as they may offer a more controlled modulation of the endocannabinoid system. researchgate.net Carbamate-based inhibitors, for instance, have been developed as reversible FAAH inhibitors. unisi.it Although specific kinetic studies for this compound are not detailed, its diarylurea structure suggests it would likely act as a reversible inhibitor, a common characteristic of this chemical class. researchgate.net
Inhibition of FAAH can also be classified by the nature of the inhibitor's interaction with the substrate binding site. In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding. Computational studies on some non-covalent FAAH inhibitors have elucidated the molecular basis for their non-competitive mechanism, showing how they can prevent the substrate from achieving its active conformation. nih.gov This mode of inhibition is significant as it can offer a different pharmacological profile compared to competitive inhibitors that directly block the active site. The potential for this compound to act as a non-competitive inhibitor would depend on its ability to bind to an allosteric site on the FAAH enzyme.
COX-II Enzyme Inhibition Mechanisms
The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. While direct molecular docking studies for this compound are not prominently available, research on structurally similar molecules provides a strong basis for understanding its potential interactions with the COX-2 active site.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For COX-2 inhibitors, docking studies reveal how these molecules fit within the enzyme's binding pocket. The presence of a dimethoxyphenyl group in some selective COX-2 inhibitors has been shown to be a key structural feature for potent inhibitory activity. nih.gov Docking studies of various COX-2 inhibitors have identified key amino acid residues within the active site that are crucial for binding. nih.gov For instance, in silico studies of 4-chlorophenylquinazoline-4-[3H]-one derivatives, which share the 4-chlorophenyl moiety, have been conducted to predict their binding modes as COX-2 inhibitors. impactfactor.org These studies help in understanding how the inhibitor orients itself to maximize favorable interactions and achieve a stable, low-energy conformation within the active site. fip.org
Hydrogen bonds are critical for the specific and tight binding of inhibitors to their target enzymes. In the case of COX-2, several key amino acid residues in the active site can form hydrogen bonds with inhibitors. Studies on various COX-2 inhibitors have highlighted the importance of interactions with residues such as Tyr355, Arg120, and Ser530. nih.gov For example, the amide group of N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide has been shown to form a hydrogen bond with the hydroxyl group of Tyr355. researchgate.net Similarly, the sulfonamide group of celecoxib, a well-known COX-2 inhibitor, forms hydrogen bonds with residues like Gln161 and Arg89. researchgate.net The urea moiety of this compound, with its hydrogen bond donors (N-H) and acceptor (C=O), is well-suited to participate in such a hydrogen bonding network within the COX-2 active site, contributing to its inhibitory potential.
Table 1: Key Amino Acid Interactions for COX-2 Inhibition by Analogous Compounds
| Amino Acid Residue | Type of Interaction | Reference Compound(s) |
|---|---|---|
| Tyr355 | Hydrogen Bond | N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide |
| Arg120 | Hydrogen Bond | 2-(Trimethoxyphenyl)-thiazole derivatives |
| Ser530 | Hydrogen Bond | 2-(Trimethoxyphenyl)-thiazole derivatives |
| Gln161 | Hydrogen Bond | Celecoxib |
Modulation of Specific Protein Kinases (e.g., PI3K, ERK 1/2, p38 kinase)
Diarylurea compounds have been shown to modulate the activity of several protein kinases that are crucial in cellular signaling pathways related to cell proliferation, differentiation, and apoptosis.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in various cancers. researchgate.netresearchgate.net Studies on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which are structurally related to the compound of interest, have demonstrated their ability to inhibit the PI3K/Akt/mTOR pathway. nih.gov This inhibition is achieved by reducing the phosphorylation of key downstream effectors like Akt and S6K. nih.gov
The Ras/Raf/MEK/ERK (also known as MAPK) pathway is another critical signaling cascade involved in cell growth and survival. acs.org The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of this pathway. nih.gov Certain N,N'-disubstituted urea derivatives have been found to inhibit the proliferation of melanoma cells by blocking the RAS–MEK–ERK signaling pathway. tandfonline.com A diaryl urea derivative, SMCl, has been shown to suppress hepatocellular carcinoma proliferation by inhibiting this pathway in a time- and concentration-dependent manner. frontiersin.org
The p38 mitogen-activated protein kinase (MAPK) is involved in cellular responses to stress and inflammation. nih.gov A study on 4,5-diarylimidazole-based inhibitors revealed that a compound containing a 2,5-dimethoxyphenyl moiety could potently inhibit p38α MAPK. nih.gov This suggests that the 2,5-dimethoxyphenyl group present in this compound may contribute to interactions with the p38 kinase.
Table 2: Modulation of Protein Kinases by Structurally Related Diarylurea Compounds
| Protein Kinase Pathway | Effect | Example Analog Class |
|---|---|---|
| PI3K/Akt/mTOR | Inhibition | 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives |
| RAS/RAF/MEK/ERK | Inhibition | N,N'-disubstituted urea derivatives, SMCl |
Thymidine (B127349) Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme that plays a significant role in the angiogenesis process, which is the formation of new blood vessels. mdpi.com Overexpression of TP has been linked to the growth and spread of tumors, making it a key target in the development of anticancer drugs. mdpi.com While there is a continuous search for novel and effective TP inhibitors, specific data on the inhibitory activity of this compound against thymidine phosphorylase is not extensively documented in publicly available research. mdpi.comnih.gov
However, the broader class of N,N'-diarylurea derivatives and other nitrogen-containing heterocyclic compounds have been investigated as potential TP inhibitors. nih.govnih.gov For instance, studies on various synthetic compounds, such as 4-hydroxybenzohydrazides and dihydropyrimidone derivatives, have demonstrated a range of inhibitory activities against TP, with IC50 values extending from the micromolar to sub-micromolar range. mdpi.comnih.gov Kinetic studies on some of these inhibitors have revealed different modes of inhibition, including competitive and non-competitive mechanisms. semanticscholar.org Molecular docking studies have further suggested that these inhibitors can bind to allosteric sites on the TP enzyme. nih.gov The exploration of quinoxaline (B1680401) analogs has also yielded potent TP inhibitors, with some compounds showing significantly better inhibition than the standard inhibitor, 7-Deazaxanthine. nih.gov These findings suggest that the diarylurea scaffold and related structures are promising for the design of new thymidine phosphorylase inhibitors.
Other Relevant Enzyme Interactions in Non-Mammalian Systems
In non-mammalian systems, particularly in bacteria and plants, urease is a crucial enzyme for nitrogen metabolism. nih.gov The inhibition of urease is a significant area of research, especially for its potential applications in agriculture and as an antimicrobial strategy. nih.govnih.gov N,N'-disubstituted ureas and their thio-analogs have been a focus of these investigations. nih.govresearchgate.net
Kinetic analyses of potent urease inhibitors from these classes have often revealed a mixed-type inhibition mechanism. nih.gov Molecular docking studies suggest that these inhibitors can effectively bind to the active site of the urease enzyme. researchgate.net For instance, the core thiazole (B1198619) ring in some hydrazonothiazoline derivatives is believed to interact with the nickel atoms in the active site of the urease enzyme, contributing to their robust inhibitory activities. acs.org The structural features of this compound, particularly the substituted phenyl rings, align with the characteristics of other known urease inhibitors, suggesting its potential for similar enzymatic interactions.
Interactions with Cellular Targets (In Vitro and In Silico, Non-Human Cell Lines/Systems)
Microtubule Depolymerization Mechanisms
Microtubules are dynamic polymers essential for various cellular processes, including cell division and intracellular transport. mdpi.com Their polymerization and depolymerization are tightly regulated. researchgate.net Compounds that interfere with microtubule dynamics are of significant interest as potential therapeutic agents. mdpi.com Diarylurea derivatives have been identified as a class of compounds that can disrupt microtubule organization. mdpi.com
The precise mechanism by which this compound may induce microtubule depolymerization has not been specifically elucidated. However, studies on related compounds suggest that they can inhibit tubulin polymerization. mdpi.comnih.gov This inhibition leads to a disruption of the microtubule network, which can trigger a cascade of cellular events. nih.gov The process of microtubule depolymerization is often driven by the release of strain energy stored in the microtubule lattice, which can be initiated by the binding of small molecules. documentsdelivered.com
Cell Cycle Progression Modulation (e.g., G2/M phase arrest in non-human cells)
Disruption of microtubule dynamics often leads to an arrest of the cell cycle at the G2/M phase, preventing cells from entering mitosis. mdpi.comnih.gov This is a common mechanism of action for many microtubule-targeting agents. nih.gov
While specific studies on the effect of this compound on the cell cycle of non-human cell lines are limited, research on other N,N'-diarylurea derivatives has demonstrated their ability to induce cell cycle arrest. mdpi.comnih.gov For example, certain novel N,N'-diarylurea derivatives have been shown to inhibit the growth of non-small-cell lung cancer (NSCLC) cells and induce cell cycle arrest. mdpi.com Similarly, some 5-(4-chlorophenyl)furan derivatives, which share structural similarities, have been found to cause cell-cycle arrest at the G2/M phase in leukemia cell lines. nih.gov These findings suggest that this compound and its analogs may modulate cell cycle progression through a similar mechanism.
Ligand Binding to Specific Receptor Sites (e.g., Colchicine-Binding Site)
The colchicine-binding site on β-tubulin is a key target for many microtubule-destabilizing agents. mdpi.comnih.gov Ligands that bind to this site interfere with the assembly of tubulin into microtubules, leading to their depolymerization. mdpi.com
There is evidence to suggest that diarylurea derivatives can act as colchicine-binding site inhibitors. nih.gov Molecular docking studies and competitive binding assays have been used to investigate the interaction of these compounds with tubulin. nih.govnih.gov For instance, certain 5-(4-chlorophenyl)furan derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin with an affinity comparable to that of colchicine itself. nih.gov The binding of these ligands to the colchicine site is thought to prevent the conformational changes in tubulin that are necessary for microtubule polymerization. mdpi.com The structural characteristics of this compound are consistent with those of other compounds known to interact with the colchicine-binding site, suggesting a similar mode of action.
Insecticidal Properties and Mechanisms of Action
Phenylurea compounds, particularly benzoylphenyl ureas (BPUs), are a well-established class of insecticides. jeb.co.in They function as insect growth regulators (IGRs) by inhibiting the synthesis of chitin (B13524), a crucial component of the insect exoskeleton. nih.govmdpi.com This mode of action is highly specific to arthropods, resulting in low toxicity to non-target organisms like vertebrates. nih.govmdpi.com
The insecticidal effect is most pronounced during the larval stages when molting occurs. By disrupting chitin formation, BPUs prevent the proper development of a new cuticle, leading to larval mortality. jeb.co.in Research on novel phenylurea derivatives has demonstrated potent insecticidal activity against various lepidopteran pests, including Spodoptera exigua (beet armyworm), Plutella xyllostella (diamondback moth), and Helicoverpa armigera (cotton bollworm). nih.govnih.gov In some cases, these synthetic compounds have shown greater efficacy than existing commercial insecticides. nih.gov The primary route of entry for these insecticides is through ingestion. jeb.co.in
Table 2: Insecticidal Activity of Representative Phenylurea Analogs Against Third Instar Larvae
| Insect Species | Compound Type | Mortality Rate (%) at 10 mg/L (72h) |
|---|---|---|
| Spodoptera exigua | Novel Phenylurea Derivative 3g | >90 |
| Spodoptera exigua | Novel Phenylurea Derivative 4g | 100 |
| Plutella xyllostella | Novel Phenylurea Derivative 3b | High |
| Helicoverpa armigera | Novel Phenylurea Derivative 4b | High |
| Pieris rapae | Novel Phenylurea Derivative 3f | High |
Herbicide Mechanism of Action beyond Photosynthesis (e.g., membrane permeability)
While the primary herbicidal mechanism of phenylureas is the inhibition of photosynthesis at photosystem II, there is evidence to suggest secondary modes of action, particularly those affecting cell membrane integrity. researchgate.netnih.gov Herbicides categorized as cell membrane disrupters can be activated by light to produce reactive oxygen species, such as hydrogen peroxide and singlet oxygen. umn.edu These highly reactive molecules cause lipid peroxidation, leading to the rapid rupture of plant cell membranes and subsequent tissue necrosis. umn.edupressbooks.pub
This mechanism results in visible injury symptoms, such as browning of tissues, within hours of application. umn.edu Although this compound is primarily classified as a photosynthesis inhibitor, its chemical structure may contribute to these secondary effects on membrane permeability, especially under conditions of high light intensity. Research on a related sulfonylurea compound has shown inhibition of NADH oxidase activity in plasma membranes, further supporting the idea that urea derivatives can impact membrane functions beyond photosynthesis. nih.gov
Endocrine System Perturbation Mechanisms (In Vitro, Non-human systems)
Androgen Receptor-Mediated Response Augmentation
Certain phenylurea herbicides have been identified as having the potential to interact with the androgen receptor (AR), a key component of the endocrine system. In vitro studies using a radioreceptor assay with bovine androgen receptors have shown that some phenylurea compounds can displace the potent endogenous androgen, dihydrotestosterone (B1667394) (DHT), from the receptor. nih.gov
This competitive binding indicates that these compounds can act as either androgen receptor agonists (mimicking the effect of androgens) or antagonists (blocking the effect of androgens). The study demonstrated that linuron (B1675549) and its metabolite 3,4-dichloroaniline (B118046) (3,4-DCA), as well as diuron (B1670789), were capable of binding to the androgen receptor, albeit with a much lower affinity than DHT. nih.gov The relative binding affinity of these compounds was found to be in the range of 1/10,000 to 1/100,000 of that of DHT. nih.gov This suggests that this compound, due to its structural similarities, may also possess the ability to modulate androgen receptor-mediated responses.
Table 3: Relative Binding Affinities (RBA) of Various Phenylurea Compounds to the Bovine Androgen Receptor
| Compound | Relative Binding Affinity (RBA) x 10-5 |
|---|---|
| Dihydrotestosterone (DHT) | 100,000 |
| 3,4-dichloroacetanilide (3,4-DCAc) | 13.1 |
| Linuron | ~10 |
| 3,4-dichlorophenylurea | ~5 |
| 3,4-dichloroaniline (3,4-DCA) | ~3 |
| Diuron | 2.4 |
Anti-Oestrogenic Potential Investigation
The estrogen receptor (ER) is another significant target for endocrine-disrupting chemicals. The structural similarity of some xenobiotics to natural estrogens allows them to bind to the ER and elicit either estrogenic or anti-estrogenic effects. Diphenylurea derivatives, which share a core structural feature with this compound, have been investigated for their potential as anti-cancer agents targeting the estrogen receptor. doi.org
In silico and in vitro studies on newly synthesized diphenylurea derivatives have been conducted to evaluate their binding affinity to the estrogen receptor and their cytotoxic effects on estrogen receptor-positive breast cancer cell lines, such as MCF-7. doi.org Molecular docking studies can predict the binding energy between a compound and the receptor, with a lower binding energy suggesting a stronger interaction. doi.org Experimental assays then determine the actual biological effect, such as inhibition of cell proliferation. These studies have identified certain diphenylurea compounds as having the potential to be inhibitors of the estrogen receptor, suggesting that they may act as anti-estrogenic agents. doi.org This line of research indicates a plausible, though not yet directly demonstrated, anti-oestrogenic potential for this compound.
Structure Activity Relationship Sar Studies of N 4 Chlorophenyl N 2,5 Dimethoxyphenyl Urea Analogs
Influence of Substituent Position and Electronic Nature on Biological Activity
The biological activity of diaryl urea (B33335) analogs is highly sensitive to the electronic properties (electron-donating or electron-withdrawing) and the position of substituents on the aryl rings. These factors directly impact the molecule's ability to bind with its biological target, often a kinase enzyme.
Electron-withdrawing groups on the phenyl rings tend to increase the inhibitory activity of diaryl urea compounds. nih.gov For instance, the 4-chloro substituent on the N-phenyl ring of the parent compound is an electron-withdrawing group. This feature is common in many potent kinase inhibitors. Studies on bisaryl ureas have shown that the presence of lipophilic, electron-withdrawing groups enhances their biological effects. nih.gov
In a series of 1-aryl-3-pyrazinylurea analogs, modifications on the phenyl ring demonstrated clear SAR trends. The presence of a chlorine atom, particularly at the 5-position of a dimethoxy-substituted phenyl ring, was found to be favorable for activity. The electronic nature of these substituents can alter the charge distribution across the urea bridge, influencing the strength of hydrogen bonds formed with the target protein. nih.gov
The position of these substituents is equally critical. For example, in a study of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the introduction of fluorine atoms on the phenyl ring was generally beneficial to antiproliferative activity. mdpi.com The precise location of these electron-withdrawing groups dictates the molecule's orientation within the binding pocket, ensuring optimal interaction with key amino acid residues.
The table below, derived from a study on Chk1 kinase inhibitors, illustrates the impact of varying substituents on the phenyl ring of a diaryl urea scaffold. nih.gov
| Compound | R2 | R4 | R5 | Chk1 IC50 (nM) |
| 1 | OMe | OMe | Cl | 1.8 |
| 8a | OMe | OMe | H | 13 |
| 8b | OMe | OMe | F | 2.7 |
| 8c | OMe | OMe | Br | 4.9 |
| 8d | OMe | H | Cl | 2000 |
| 8e | H | OMe | Cl | 110 |
| 8f | OMe | OMe | Me | 4.8 |
| 8g | OMe | OMe | CF3 | 12 |
This table is interactive. You can sort and filter the data to explore the structure-activity relationships.
Role of Halogen Substituents on Binding Affinity and Selectivity
Halogen substituents, such as the chlorine atom in N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea, play a pivotal role in modulating binding affinity and selectivity. This is often attributed to their ability to form halogen bonds, which are noncovalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen. pku.edu.cn
In the context of protein kinase inhibitors, halogen bonds can be crucial for achieving high potency. Analysis of protein kinase complexes with halogenated ligands has shown that these bonds frequently occur with backbone carbonyls in the hinge region of the kinase, a key area for inhibitor binding. mdpi.com Iodine and bromine are generally stronger halogen bond donors than chlorine. mdpi.com
The selectivity of an inhibitor for a specific kinase over others can also be enhanced by halogen substitution. Halogen-π interactions with aromatic residues or peptide bonds near the primary binding site can provide additional anchor points, contributing to a more selective binding profile. mdpi.com
Impact of Aryl and Alkoxy/Alkyl Moieties on Target Interactions
The aryl rings and their alkoxy or alkyl substituents are fundamental to the interaction of diaryl ureas with their targets. The N'-(2,5-dimethoxyphenyl) moiety of the parent compound is crucial for establishing specific contacts within the enzyme's binding pocket.
The dimethoxy groups can serve multiple functions. They can improve metabolic stability and absorption profiles. nih.gov Furthermore, methoxy (B1213986) groups can enhance solubility and membrane permeability. nih.gov The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming interactions with the protein target.
Modification of these groups significantly alters activity. For example, replacing a methoxy group with an alkyl group can lead to reduced metabolic stability. nih.gov In another series of compounds, replacing dimethoxyphenyl with other substituted phenyls led to a loss of activity, indicating the sensitivity of the target to the substitution pattern on this ring. nih.gov
Conformational Flexibility and Steric Effects on Biological Responses
The three-dimensional conformation of diaryl urea molecules is a key determinant of their biological activity. The urea linkage allows for a degree of rotational freedom, but this is significantly influenced by the substituents on the aryl rings.
Substituents at the ortho position, such as the methoxy group at the 2-position of the N'-(2,5-dimethoxyphenyl) ring, can introduce steric hindrance. This can force the phenyl ring to twist out of the plane of the urea group, disrupting planarity. nih.gov This twisting can be advantageous, as it may pre-organize the molecule into a conformation that is favorable for binding to the target protein.
The dihedral angle between the two aryl rings is a critical parameter. Molecular docking studies of diaryl urea inhibitors targeting B-RAF kinase have shown that specific orientations are required for effective H-bonding and fitting within the active site. nih.gov The steric bulk of substituents can either promote or hinder the adoption of this active conformation. For example, the introduction of bulky groups like t-butyl can drastically decrease activity, likely due to unfavorable steric clashes within the binding site. nih.gov
Bioisosteric Replacements and Their Effects on Activity Profiles
Bioisosteric replacement is a strategy in medicinal chemistry where one atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity. nih.gov
For the this compound scaffold, various bioisosteric replacements can be envisioned. The phenyl ring itself is often a target for replacement. Common bioisosteres for a phenyl ring include other aromatic systems like pyridyl or thiophene (B33073) groups. nih.gov The goal of such a replacement is often to modulate properties like solubility or metabolic stability while maintaining the key interactions required for biological activity. mdpi.com
The methoxy groups on the second phenyl ring could also be replaced. For instance, a methoxy group (-OCH3) might be replaced with a fluorine atom (-F) or a hydroxyl group (-OH), which are of similar size but have different electronic and hydrogen bonding capabilities. nih.gov In one study, replacing a 3,4-dimethoxyphenyl motif with an indazole ring resulted in an optimized inhibitor with a balanced profile. nih.gov
The urea moiety (-NH-CO-NH-) can also be replaced by bioisosteres such as thiourea (B124793) (-NH-CS-NH-) or squaramide. These replacements would alter the hydrogen bonding capabilities and geometry of the central linker, which could significantly impact binding affinity and biological activity. researchgate.net The choice of a bioisosteric replacement is highly context-dependent, and its effect on the activity profile must be empirically determined for each series of compounds. mdpi.com
Supramolecular Chemistry and Material Science Applications of Urea Derivatives
Formation of Supramolecular Capsules and Polymers through Hydrogen Bonding
The self-assembly of molecules into discrete, capsule-like structures or extended, polymer-like chains is a cornerstone of supramolecular chemistry. Urea (B33335) derivatives are particularly adept at forming such architectures due to the reliable N-H···O=C hydrogen bond. researchgate.net This interaction often leads to the formation of a linear "α-tape" motif where molecules link head-to-tail in a continuous hydrogen-bonded chain.
For N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea , the urea moiety provides the primary driving force for self-assembly. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This allows the molecule to engage in the classic α-tape formation, which is the basis for supramolecular polymerization. Furthermore, the presence of two distinct aromatic rings, the 4-chlorophenyl group and the 2,5-dimethoxyphenyl group, introduces the possibility of secondary interactions, such as π-π stacking, which can further stabilize and direct the assembly process.
While a crystal structure for this compound is not available in the reviewed literature, the structures of closely related analogs provide compelling evidence of its assembly capabilities. For instance, compounds like N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea and N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea both feature the same N'-(2,5-dimethoxyphenyl)urea portion and have been shown crystallographically to form extensive three-dimensional networks. nih.govnih.gov These networks are held together by a combination of intramolecular and intermolecular N—H⋯O hydrogen bonds, demonstrating the inherent ability of this molecular framework to create ordered, polymeric assemblies in the solid state. nih.govnih.gov
Design of Supramolecular Gels
Supramolecular gels are a class of soft materials wherein low-molecular-weight gelators (LMWGs) self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent molecules. jst.go.jpnih.gov Urea-based compounds are among the most effective LMWGs due to their strong and directional hydrogen bonding, which facilitates the formation of the necessary fibrous networks. nih.gov
Development of Artificial Host Molecules Based on Urea Functionality
The hydrogen-bonding capabilities of the urea group can be harnessed to create artificial receptors for anions and other guest molecules. acs.org The two N-H protons of a 1,3-disubstituted urea create a binding pocket that is complementary to the shape and hydrogen bond accepting patterns of various anions, such as carboxylates or phosphates. acs.org
This compound possesses this key structural feature. The N-H protons can form a bidentate hydrogen-bonding interaction with an oxyanion guest. The electronic properties of the attached aryl groups can modulate the acidity of the N-H protons and thus the binding strength. The electron-withdrawing nature of the 4-chlorophenyl group would be expected to increase the acidity of the adjacent N-H proton, enhancing its hydrogen-bonding donor strength and potentially leading to stronger guest binding. Such urea-based hosts are foundational in the development of systems for molecular recognition and sensing.
Catalytic Applications of Urea Derivatives in Organic Reactions
Beyond guest binding, the ability of urea derivatives to act as hydrogen-bond donors has been exploited in organocatalysis. By binding to a substrate, a urea-based catalyst can activate it towards a nucleophilic attack, often by stabilizing a developing negative charge in the transition state. This mode of action is particularly effective in reactions involving carbonyl compounds.
While specific catalytic applications of This compound have not been reported, its structure is analogous to other N-aryl ureas that have been explored as ligands or catalysts. For example, N-arylureas have recently been developed as effective pro-ligands for Palladium-catalyzed reactions, demonstrating that the urea moiety can successfully participate in catalytic cycles. acs.org The dual N-H donors of the urea group in this compound make it a candidate for catalyzing reactions through hydrogen bonding, where it could activate an electrophile and facilitate bond formation.
Applications in Advanced Materials Science (e.g., sensing, self-assembly)
The principles of self-assembly driven by the urea group are central to applications in advanced materials science. The formation of ordered structures, such as the supramolecular polymers and gels discussed previously, is a bottom-up approach to creating functional materials.
The self-assembly of This compound could be exploited for various material applications. For instance, if the self-assembly process is sensitive to external stimuli (e.g., temperature, anions), the material could be used for sensing. Anion binding, as described in section 7.3, could disrupt the hydrogen-bonded network of a supramolecular gel, leading to a gel-sol transition that provides a visual or mechanical signal of the anion's presence. The formation of well-defined, self-assembled fibers on a surface could also be used to create patterned substrates for applications in electronics or cell culture. The behavior of close analogs, which form robust three-dimensional hydrogen-bonded networks, underscores the potential of this compound to serve as a reliable building block for such advanced, self-assembled materials. nih.govnih.gov
Data Tables
Table 1: Hydrogen-Bond Geometry in Crystal Structures of Analogous N-(2,5-Dimethoxyphenyl)urea Derivatives (Distances in Å, Angles in °)
This table presents crystallographic data from compounds structurally related to this compound, demonstrating the typical hydrogen bonding patterns for the N-(2,5-dimethoxyphenyl)urea moiety.
| Compound Name | D—H···A Interaction | D-H Distance | H···A Distance | D···A Distance | D—H···A Angle | Reference |
| N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea | N7—H7···O20 (intramolecular) | 0.865 | 2.227 | 2.6113 | 106.7 | nih.gov |
| N10—H10···O19 (intermolecular) | 0.867 | 2.161 | 2.9799 | 157.4 | nih.gov | |
| O19—H19···O9 (intermolecular) | 0.867 | 1.841 | 2.7080 | 178.0 | nih.gov | |
| N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea | N—H···O (intramolecular) | Data not specified | Data not specified | Data not specified | Data not specified | nih.gov |
| N—H···O (intermolecular) | Data not specified | Data not specified | Data not specified | Data not specified | nih.gov | |
| O—H···O (intermolecular) | Data not specified | Data not specified | Data not specified | Data not specified | nih.gov |
Environmental Dynamics and Degradation of N 4 Chlorophenyl N 2,5 Dimethoxyphenyl Urea Analogs
Abiotic Degradation Pathways (e.g., Hydrolysis, Photodegradation)
Abiotic degradation involves chemical transformation without the intervention of living organisms. For phenylurea herbicides, the key abiotic pathways are hydrolysis and photodegradation.
Hydrolysis: The urea (B33335) linkage in phenylurea compounds is generally stable, particularly in neutral environmental conditions (pH 7). Studies on analogs such as monuron (B1676734) and diuron (B1670789) show that neutral hydrolysis is a very slow process, with estimated half-lives of many years at 25°C. tandfonline.comtandfonline.com The rate of hydrolysis is significantly influenced by pH, increasing in both acidic and alkaline solutions. rsc.orgresearchgate.net The mechanism for alkaline hydrolysis involves the formation of a tetrahedral intermediate anion, which then decomposes to products. tandfonline.com While chemically possible, hydrolysis is not considered a major route of environmental degradation for these compounds compared to microbial metabolism.
Table 1: Estimated Hydrolytic Half-Lives of Phenylurea Analogs at 25°C and pH 7
| Compound | Estimated Half-Life (Years) |
| Fenuron | 89 |
| Monuron | 66 |
| Diuron | 41 |
| Chloroxuron | 41 |
| Data sourced from studies on aqueous alkaline hydrolysis extrapolated to neutral pH. tandfonline.comtandfonline.com |
Photodegradation: Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is generally not a primary dissipation pathway for phenylurea herbicides in the environment, as they are often incorporated into the soil where they are shielded from direct sunlight. However, significant losses can occur if the compounds remain on the soil or plant surfaces for extended periods. cambridge.org
Research on analogs demonstrates that UV irradiation leads to progressive chemical breakdown. cambridge.org The specific transformation products depend on the wavelength of light and the presence of other substances in the water. For instance, the photolysis of diuron in aqueous solution primarily results from the substitution of a chlorine atom by a hydroxyl (-OH) group. Similarly, the photodegradation of monolinuron (B160109) can be induced by naturally occurring substances like nitrates and nitrites, leading to the formation of hydroxyphenyl-substituted products. researchgate.net
Biotic Degradation Mechanisms (e.g., Microbial Metabolism)
The primary mechanism for the dissipation of phenylurea herbicides from soil and water is microbial degradation. oup.com A diverse range of soil microorganisms, including bacteria and fungi, can metabolize these compounds. oup.comnih.gov
Bacterial Metabolism: Numerous bacterial species have been identified that can degrade phenylurea herbicides, including strains of Arthrobacter, Bacillus, Sphingomonas, and Pseudomonas. oup.com The degradation process often begins with modifications to the urea side chain. For N,N-dimethyl substituted analogs like monuron and diuron, the initial and often rate-limiting step is N-demethylation, where methyl groups are sequentially removed. researchgate.net This is followed by the hydrolytic cleavage of the urea bridge to form substituted anilines. oup.comacs.org Complete mineralization to CO2, water, and inorganic ions can occur, though it is often a slow process and may require the synergistic action of a consortium of different bacterial species. nih.gov
Fungal Metabolism: Soil fungi also play a role in the breakdown of these compounds. researchgate.netnih.gov For example, the soil fungus Mortierella sp. has been shown to degrade herbicides like diuron and linuron (B1675549). nih.gov The fungal degradation pathways are similar to bacterial pathways, often involving N-dealkylation and hydroxylation of the aromatic ring. nih.gov However, fungi can sometimes produce unique metabolites not typically seen in bacterial degradation, highlighting the complexity of biotic degradation in the environment. nih.gov
Transformation Products and Their Formation Pathways
The degradation of N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea and its analogs leads to the formation of various transformation products or metabolites. The structure of these products depends on the degradation pathway.
The most common metabolic pathway for phenylurea herbicides involves two key steps:
N-Dealkylation/Side-Chain Modification: The degradation is typically initiated by the enzymatic removal of alkyl groups from the terminal nitrogen atom of the urea group. oup.comacs.org For this compound, which lacks N-alkyl groups, the initial microbial attack would likely involve O-demethylation of one or both methoxy (B1213986) groups on the phenyl ring or hydroxylation of the ring itself.
Urea Bridge Cleavage: Following the initial modifications, the urea bond is hydrolyzed by microbial amidase enzymes. nih.gov This cleavage results in the formation of two primary aniline (B41778) metabolites. For the target compound, this would yield 4-chloroaniline (B138754) and 2,5-dimethoxyaniline (B66101).
These aniline intermediates are generally more mobile and can be further degraded by microorganisms. oup.com For example, 3,4-dichloroaniline (B118046), a metabolite of diuron, is a known environmental transformation product. nih.gov Photodegradation pathways, as noted earlier, tend to produce hydroxylated and sometimes dechlorinated derivatives of the parent compound. researchgate.net
Table 2: Common Transformation Products of Phenylurea Herbicide Analogs
| Parent Compound | Primary Degradation Pathway | Key Transformation Products |
| Diuron | Microbial N-demethylation, Hydrolysis | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), 3,4-dichloroaniline (DCA) |
| Monuron | Microbial N-demethylation, Hydrolysis | N-(4-chlorophenyl)-N-methylurea, N-(4-chlorophenyl)urea, 4-chloroaniline |
| Diuron | Photodegradation | 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea, 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea |
| Data compiled from multiple sources. nih.govrevista-agroproductividad.org |
Environmental Persistence and Mobility (e.g., Soil Adsorption)
Persistence: Phenylurea herbicides are characterized as being moderately to highly persistent in the environment. While abiotic hydrolysis is slow, microbial degradation in soil results in field dissipation half-lives that can range from 30 to 150 days, though this is highly variable depending on environmental conditions. nih.gov Factors that increase persistence include low soil temperature, low moisture content, and low microbial activity. nih.gov
Mobility and Soil Adsorption: The movement of phenylurea compounds through the soil profile is primarily controlled by the process of adsorption, which is the binding of the chemical to soil particles. nih.govresearchgate.net These compounds are generally considered to have low to moderate mobility. nih.gov
The most critical factor influencing adsorption is the soil's organic matter or organic carbon content; higher organic content leads to stronger adsorption and therefore lower mobility. nih.govhuji.ac.il Other soil properties such as clay content and pH also affect adsorption. nih.gov The chemical structure of the herbicide is also a key determinant. Adsorption tends to increase with the hydrophobicity of the molecule, which can be estimated by the octanol-water partition coefficient (Kow). nih.govresearchgate.net For example, phenylureas with more chlorine atoms, like diuron, tend to adsorb more strongly to soil than those with fewer, like monuron. nih.govscispace.com
Table 3: Soil Organic Carbon-Water Partitioning Coefficients (Koc) for Phenylurea Analogs
| Compound | Log Kow | Typical Koc (L/kg) | Mobility Potential |
| Monuron | 1.93 | 80 - 130 | High |
| Diuron | 2.85 | 380 - 810 | Low to Medium |
| Linuron | 3.00 | 400 - 1500 | Low |
| The Koc value indicates the tendency of a chemical to bind to soil organic carbon. Higher Koc values indicate stronger binding and lower mobility. researchgate.nethuji.ac.il |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of diaryl ureas often involves the use of hazardous reagents like phosgene (B1210022) and isocyanates. Future research must prioritize the development of novel, more sustainable synthetic routes for N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea.
Key Research Thrusts:
Green Chemistry Approaches: Investigating catalytic systems that utilize benign starting materials is crucial. This includes exploring methods that use carbon dioxide (CO2) and the corresponding amines as precursors, potentially catalyzed by materials like hydroxyapatite, to create a more environmentally friendly process. research.csiro.aunih.gov
Flow Chemistry: Implementing continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scalability, minimizing the handling of hazardous intermediates.
Alternative Reagents: The use of deep eutectic solvents (DES) as both a green catalyst and reaction medium presents a promising alternative for urea (B33335) synthesis, often leading to moderate to excellent yields and the potential for catalyst recycling. rsc.org Similarly, employing safer carbonyl sources, such as cyanamide (B42294) or carbamate (B1207046) intermediates, can circumvent the need for volatile and toxic isocyanates. rsc.org
Table 1: Comparison of Synthetic Methodologies for Diaryl Urea Synthesis
| Methodology | Advantages | Disadvantages | Key Research Opportunity |
|---|---|---|---|
| Traditional (Isocyanate-based) | High yields, well-established | Use of hazardous reagents (phosgene, isocyanates) | Development of in-situ isocyanate generation to improve safety. |
| Green Catalysis (e.g., CO2-based) | Utilizes renewable feedstock, carbon capture | Often requires high pressure/temperature, catalyst development needed | Designing efficient, stable catalysts for mild reaction conditions. nih.gov |
| Deep Eutectic Solvents (DES) | Recyclable, green solvent/catalyst system | Substrate scope may be limited | Expanding the range of diaryl ureas synthesizable with DES. rsc.org |
| Flow Chemistry | Enhanced safety, scalability, process control | Initial setup costs can be high | Optimization of flow conditions for this compound. |
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
A detailed understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing synthetic protocols. While computational studies can predict reaction pathways, experimental validation through advanced spectroscopic techniques is necessary.
Future work should focus on employing in-situ spectroscopic methods to monitor reaction kinetics and identify transient intermediates in real-time. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Process NMR (Nuclear Magnetic Resonance) can provide invaluable data on the consumption of reactants and the formation of products and byproducts as the reaction progresses. This would offer a deeper understanding of the mechanistic nuances, particularly for novel catalytic systems, and facilitate rapid process optimization. ucl.ac.uk
High-Throughput Computational Screening for Target Identification
Diaryl ureas are a well-established class of compounds with a broad range of biological activities, frequently acting as kinase inhibitors. nih.govnih.govnih.gov High-throughput computational screening (HTCS) and molecular docking simulations represent powerful tools to rapidly assess the potential of this compound against a vast library of biological targets.
Future Research Goals:
Virtual Screening: Docking this compound against comprehensive databases of protein structures (e.g., Protein Data Bank) can identify potential binding partners, including kinases, receptors, and enzymes. researchgate.netnih.gov This can help prioritize experimental testing and uncover unexpected therapeutic applications. ijper.orgjppres.com
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of related diaryl urea analogs can help predict the biological activity of novel derivatives and guide the design of more potent and selective compounds. nih.gov
Pharmacophore Modeling: Identifying the key structural features of this compound responsible for binding to specific targets can inform the design of new molecules with improved pharmacological profiles.
These computational approaches, followed by experimental validation using high-throughput screening (HTS) assays, can accelerate the process of drug discovery and target identification. nih.govresearchgate.net
Design of Targeted Probes for Specific Biological Pathways
Once high-value biological targets are identified, this compound can serve as a scaffold for the design of targeted chemical probes. These probes are instrumental in studying complex biological pathways and validating drug targets.
Strategies for Probe Development:
Fluorescent Labeling: Attaching a fluorescent moiety (e.g., coumarin, BODIPY) to the core structure, via a suitable linker, can create probes for use in cellular imaging techniques like fluorescence microscopy. nih.gov This allows for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells.
Biotinylation and Photoaffinity Labeling: Incorporating biotin (B1667282) tags or photo-reactive groups can enable the isolation and identification of protein binding partners from complex biological mixtures, a crucial step in target deconvolution.
Radiolabeling: Introducing radioactive isotopes can facilitate quantitative studies of drug distribution and target engagement in preclinical models, including positron emission tomography (PET) imaging. researchgate.net
The development of such probes will provide powerful tools to elucidate the mechanism of action of N-(4-charophenyl)-N'-(2,5-dimethoxyphenyl)urea and its analogs.
Development of this compound Analogs for Agrochemical Innovation
The structural motifs present in this compound are also found in molecules with agrochemical applications. For instance, N-(4-chlorophenyl)maleimide is known to act as a herbicide safener. evitachem.com This suggests that analogs of the title compound could possess valuable properties for crop protection.
Future research should involve the systematic synthesis and screening of a library of analogs for various agrochemical activities. By modifying the substitution patterns on the phenyl rings, researchers can explore the structure-activity relationships (SAR) for herbicidal, fungicidal, or insecticidal properties. This directed synthesis approach, guided by computational predictions, could lead to the discovery of novel agrochemical agents with improved efficacy and environmental profiles.
Table 2: Potential Agrochemical Applications and Corresponding Screening Assays
| Potential Application | Type of Screening Assay | Example Target Pathway |
|---|---|---|
| Herbicide | Whole-plant bioassays, enzyme inhibition assays | Acetolactate synthase (ALS) or photosystem II (PSII) inhibition |
| Fungicide | In vitro fungal growth inhibition, spore germination assays | Sterol biosynthesis or succinate (B1194679) dehydrogenase inhibition |
| Insecticide | Insect mortality assays, feeding inhibition studies | Acetylcholinesterase inhibition or disruption of chitin (B13524) synthesis |
| Plant Growth Regulator | Seed germination and root elongation assays | Modulation of hormone signaling pathways |
Investigation of Supramolecular Assemblies for Nanotechnology Applications
The urea functional group is well-known for its ability to form strong, directional hydrogen bonds. jst.go.jp This property can be exploited to drive the self-assembly of molecules into well-defined supramolecular structures. nsf.gov The planar and rigid nature of the diaryl urea core in this compound makes it an excellent candidate for forming ordered assemblies.
Research in this area should focus on exploring the self-assembly behavior of the compound and its derivatives in various solvents. Depending on the molecular design, these molecules could form nanostructures such as nanofibers, nanotubes, vesicles, or supramolecular gels. jst.go.jp These materials could have a wide range of applications in nanotechnology, including:
Drug Delivery: Encapsulating therapeutic agents within self-assembled nanostructures to improve their solubility and bioavailability. frontiersin.org
Biomedical Scaffolds: Using supramolecular hydrogels for tissue engineering and regenerative medicine. researchgate.net
Organic Electronics: Creating ordered materials for use in sensors or other electronic devices.
The spontaneous organization of these molecules represents a bottom-up approach to fabricating functional nanomaterials with tailored properties. researchgate.net
Q & A
Q. What high-throughput screening (HTS) pipelines are suitable for identifying derivatives with improved activity?
- Methodological Answer : Fragment-based HTS using 384-well plates and robotic liquid handlers. Libraries of urea derivatives are screened against target enzymes (e.g., tyrosinase) via fluorescence-based assays. Hit validation combines dose-response curves (IC) and SPR for determination. Machine learning (Random Forest, SVM) prioritizes candidates for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
